
Benzyl 2-methylsulfanylpyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(methylthio)nicotinate: is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a benzyl group attached to the nicotinic acid moiety, with a methylthio substituent at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(methylthio)nicotinate typically involves the esterification of nicotinic acid with benzyl alcohol in the presence of a suitable catalyst. The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of Benzyl 2-(methylthio)nicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: Benzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Benzyl 2-(methylthio)nicotinate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes. It may also serve as a probe to investigate the role of nicotinic acid receptors in various physiological functions.
Medicine: Benzyl 2-(methylthio)nicotinate has potential applications in the development of new drugs, particularly those targeting nicotinic acid receptors. Its vasodilatory properties make it a candidate for treating conditions such as peripheral vascular disease.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile component in various chemical processes.
作用机制
The mechanism of action of Benzyl 2-(methylthio)nicotinate involves its interaction with nicotinic acid receptors. Upon binding to these receptors, the compound can induce vasodilation by promoting the release of nitric oxide, which relaxes the smooth muscles of blood vessels. This action is mediated through the activation of specific signaling pathways, including the cyclic GMP pathway.
相似化合物的比较
Benzyl nicotinate: Lacks the methylthio group, primarily used as a vasodilator.
Methyl nicotinate: Contains a methyl ester instead of a benzyl ester, also used for its vasodilatory effects.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Uniqueness: Benzyl 2-(methylthio)nicotinate is unique due to the presence of both the benzyl and methylthio groups, which confer distinct chemical and biological properties. The methylthio group enhances its reactivity and potential for further functionalization, while the benzyl group provides stability and lipophilicity, making it suitable for various applications in medicinal chemistry and industrial processes.
属性
分子式 |
C14H13NO2S |
|---|---|
分子量 |
259.33 g/mol |
IUPAC 名称 |
benzyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2S/c1-18-13-12(8-5-9-15-13)14(16)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI 键 |
YSBIZTXPVGEISV-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


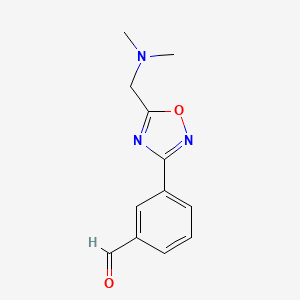
![2-{[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13357952.png)
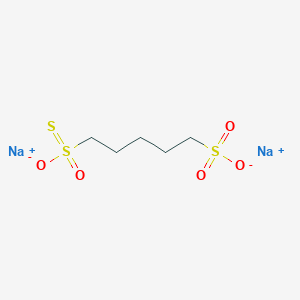
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357963.png)

![3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13357972.png)

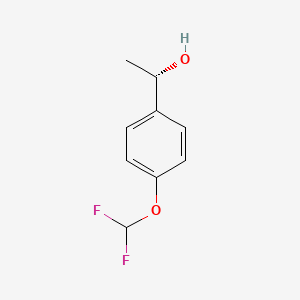
![3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357989.png)
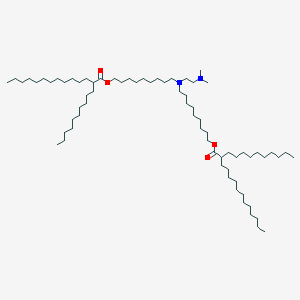
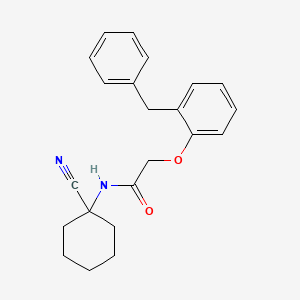


![7-Chloro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B13358017.png)
